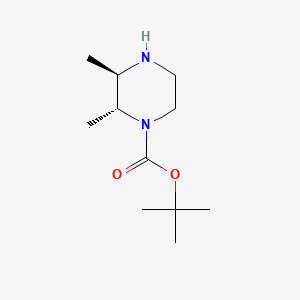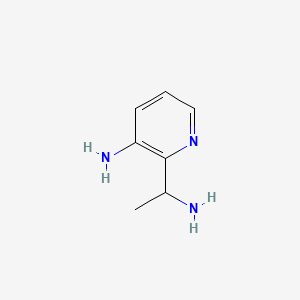
4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethoxy-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like hydrobromic acid.
Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving neurotransmitter analogs and receptor binding.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways .
類似化合物との比較
4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride can be compared with similar compounds such as:
4-Methoxy-2-methylbenzeneethanamine Hydrochloride: Lacks one methoxy group, resulting in different chemical properties.
5-Methoxy-2-methylbenzeneethanamine Hydrochloride: The position of the methoxy group affects its reactivity and interactions.
2,5-Dimethoxy-4-methylbenzeneethanamine Hydrochloride: The position of the methyl group changes its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring.
特性
IUPAC Name |
2-(4,5-dimethoxy-2-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBURCHEUUMLGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCN)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)

![(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)





